3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenol group substituted with a tert-butyl group. The unique structure of this compound makes it valuable in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It’s known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Indazole derivatives, for which this compound is an intermediate, are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
As an intermediate of 1h-indazole derivatives, it could potentially contribute to the diverse biological activities of these derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of a phenol derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boranes and related compounds.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar applications.
Phenylboronic acid pinacol ester: Another boronic ester with a phenyl group instead of a tert-butyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group.
Uniqueness
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both a tert-butyl group and a phenol group, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it particularly useful in complex organic syntheses and industrial applications .
Properties
IUPAC Name |
3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYUVPQMJXABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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